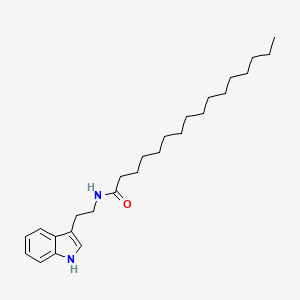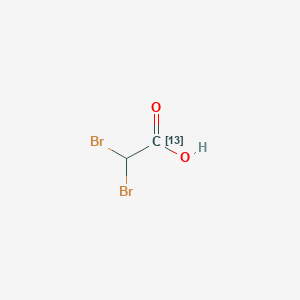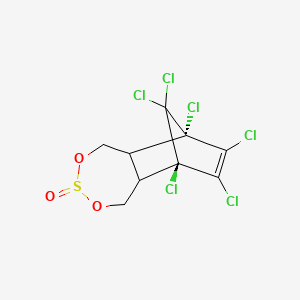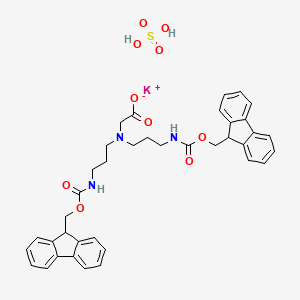
N-Palmitoyltryptamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Palmitoyltryptamine is a naturally occurring compound belonging to the class of organic compounds known as 3-alkylindoles. It is a tryptamine derivative where the indole moiety carries a palmitoyl chain at the 3-position. This compound has been detected in various natural sources, including fruits and alcoholic beverages .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Palmitoyltryptamine typically involves the reaction of tryptamine with palmitoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. similar compounds are often produced using large-scale organic synthesis techniques, which involve the use of automated reactors and continuous flow systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-Palmitoyltryptamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, such as this compound alcohols.
Substitution: Substituted tryptamine derivatives.
Wissenschaftliche Forschungsanwendungen
N-Palmitoyltryptamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its role in cellular signaling and metabolism.
Medicine: Investigated for its potential therapeutic effects, particularly in neuropharmacology.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-Palmitoyltryptamine involves its interaction with specific molecular targets, such as serotonin receptors. It acts as an agonist at these receptors, modulating neurotransmitter release and influencing various physiological processes. The compound also interacts with lipid bilayers, affecting membrane fluidity and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Stearoyltryptamine
- N-Arachidoyltryptamine
- N-Behenoyltryptamine
- N-Tricosanoyltryptamine
- N-Pentacosanoyltryptamine
- N-Cerotoyltryptamine
Uniqueness
N-Palmitoyltryptamine is unique due to its specific palmitoyl chain, which influences its solubility, membrane interaction, and receptor binding affinity. Compared to other similar compounds, it may exhibit distinct pharmacokinetic and pharmacodynamic properties .
Eigenschaften
CAS-Nummer |
21469-15-8 |
|---|---|
Molekularformel |
C26H42N2O |
Molekulargewicht |
398.6 g/mol |
IUPAC-Name |
N-[2-(1H-indol-3-yl)ethyl]hexadecanamide |
InChI |
InChI=1S/C26H42N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-26(29)27-21-20-23-22-28-25-18-16-15-17-24(23)25/h15-18,22,28H,2-14,19-21H2,1H3,(H,27,29) |
InChI-Schlüssel |
YZWBXGMMZOEBAN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![dichlorocadmium;[(2R)-2,3-dihydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12058683.png)



![4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]benzamide](/img/structure/B12058691.png)
![1-Octadecanoyl-2-[cis-9-octadecenoyl]-SN-glycero-3-phosphocholine](/img/structure/B12058696.png)
![1-ethyl-3-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]thiourea](/img/structure/B12058708.png)
![[4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12058714.png)

![(S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphine, >=97%](/img/structure/B12058731.png)
![4-{[(E)-9-anthrylmethylidene]amino}-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12058734.png)


